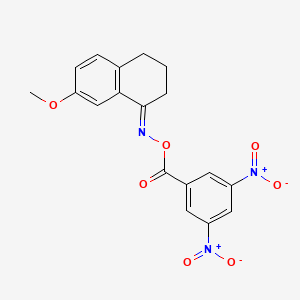![molecular formula C18H17N3O B5714653 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol, also known as MPAP, is a synthetic compound that belongs to the class of pyrimidinylphenol derivatives. This compound has been extensively studied for its potential applications in scientific research. In
Scientific Research Applications
2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol is in the study of dopamine receptors. 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol has been found to be a selective and potent agonist of the D3 dopamine receptor subtype. This property makes it a valuable tool for investigating the role of D3 receptors in various physiological and pathological processes, such as drug addiction, schizophrenia, and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol involves its interaction with the D3 dopamine receptors. 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol binds to the receptor and induces a conformational change, leading to the activation of downstream signaling pathways. This activation results in the modulation of various physiological and behavioral processes, such as locomotor activity, reward, and cognition.
Biochemical and Physiological Effects:
2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol has been shown to have various biochemical and physiological effects. In animal studies, 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol has been found to increase locomotor activity and induce reward-related behaviors. It has also been shown to improve cognitive function and memory retention. 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol has been found to have a neuroprotective effect in animal models of Parkinson's disease, suggesting its potential therapeutic use in the treatment of this disorder.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol in lab experiments is its selectivity for the D3 dopamine receptor subtype. This property allows for the investigation of the specific role of D3 receptors in various physiological and pathological processes. However, one limitation of using 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol is its relatively short half-life, which may limit its use in long-term studies.
Future Directions
There are several future directions for the use of 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol in scientific research. One potential application is in the development of novel therapeutics for Parkinson's disease. 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol's neuroprotective effect in animal models of Parkinson's disease suggests its potential use in the treatment of this disorder. Another future direction is in the investigation of the role of D3 receptors in drug addiction and schizophrenia. 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol's selectivity for D3 receptors makes it a valuable tool for understanding the underlying mechanisms of these disorders. Finally, the development of more potent and selective D3 receptor agonists may lead to the discovery of novel therapeutics for various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol involves the reaction of 4-methyl-2-nitrophenol with 3-methylphenylamine in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with 2-chloro-6-methylpyrimidine to obtain 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol. The purity of 2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol can be improved through recrystallization.
properties
IUPAC Name |
2-[4-methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-5-7-14(10-12)20-17-11-13(2)19-18(21-17)15-8-3-4-9-16(15)22/h3-11,22H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHQEKKPVRHUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)
![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)

![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)